2-Fluoro-4-formylbenzoic acid
Overview
Description
2-Fluoro-4-formylbenzoic acid is an organic compound with the molecular formula C8H5FO3. It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 4 positions are replaced by a fluorine atom and a formyl group, respectively.
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
The compound contains both an aldehyde and a carboxylic acid group , which could potentially interact with biological targets through various mechanisms, such as hydrogen bonding or covalent bonding.
Pharmacokinetics
Factors such as its molecular weight and physical state may influence its bioavailability.
Result of Action
It is used in proteomics research , suggesting that it may have effects at the protein level.
Action Environment
The action, efficacy, and stability of 2-Fluoro-4-formylbenzoic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound at room temperature , indicating that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-formylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo esterification reactions and alcohol-aldehyde condensation reactions with alcohols . These interactions are crucial for the synthesis of complex molecules and can influence the activity of enzymes involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s structure allows it to interact with specific sites on enzymes, leading to changes in their activity and subsequent alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. These effects are influenced by the compound’s interaction with cellular components and its ability to maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms are crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization is essential for its activity and can impact its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-4-formylbenzoic acid involves the nucleophilic fluorination of 1-arylbenziodoxolones. This process typically uses fluoride salts in polar aprotic solvents. The reaction conditions include the use of a suitable solvent, such as dimethyl sulfoxide, and a fluoride source, such as cesium fluoride. The reaction is carried out at elevated temperatures to facilitate the substitution of the iodine atom with a fluorine atom .
Another method involves the oxidation of 2-fluoro-4-methylbenzoic acid using potassium permanganate in an acidic medium. This reaction converts the methyl group into a formyl group, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cesium fluoride in dimethyl sulfoxide.
Major Products
Oxidation: 2-Fluoro-4-carboxybenzoic acid.
Reduction: 2-Fluoro-4-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-formylbenzoic acid is widely used in synthetic chemistry for the preparation of various biologically active compounds. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities .
In biology and medicine, this compound is used in the synthesis of compounds with potential therapeutic applications. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylbenzoic acid
- 2-Fluoro-4-carboxybenzoic acid
- 4-Fluorobenzoic acid
Uniqueness
2-Fluoro-4-formylbenzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzoic acid ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The formyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-fluoro-4-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTIUAFUJPATDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593798 | |
Record name | 2-Fluoro-4-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604000-97-7 | |
Record name | 2-Fluoro-4-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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